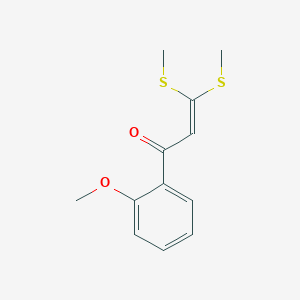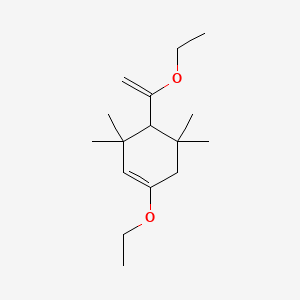
Benz(c)acridine, 7-methyl-9-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz©acridine, 7-methyl-9-phenyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C24H17N, is characterized by its unique structure, which includes a benzene ring fused to an acridine core, with methyl and phenyl substituents at specific positions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine, 7-methyl-9-phenyl- can be achieved through various synthetic routes. One common method involves the Friedlander synthesis, where the salt of anthranilic acid is treated with 2-cyclohexenone at elevated temperatures . Another approach is the Bernthsen synthesis, which involves the reaction of diphenylamine with a suitable acylating agent, followed by cyclization . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Benz©acridine, 7-methyl-9-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions: Benz©acridine, 7-methyl-9-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the nitrogen atom in the acridine core .
Common Reagents and Conditions: Common reagents used in the reactions of Benz©acridine, 7-methyl-9-phenyl- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the acridine core .
科学的研究の応用
Benz©acridine, 7-methyl-9-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, acridine derivatives, including Benz©acridine, 7-methyl-9-phenyl-, are studied for their potential anticancer, antimicrobial, and antiviral activities . These compounds are known to interact with DNA, making them useful in the development of therapeutic agents. Additionally, Benz©acridine, 7-methyl-9-phenyl- is used in the development of fluorescent dyes and materials for imaging and diagnostic purposes .
作用機序
The mechanism of action of Benz©acridine, 7-methyl-9-phenyl- involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
類似化合物との比較
Benz©acridine, 7-methyl-9-phenyl- can be compared with other acridine derivatives, such as acriflavine and proflavine. While all these compounds share a similar acridine core, the presence of different substituents can significantly affect their biological activities and applications . For example, acriflavine is known for its antibacterial properties, while Benz©acridine, 7-methyl-9-phenyl- is studied for its potential anticancer activity . The unique combination of methyl and phenyl groups in Benz©acridine, 7-methyl-9-phenyl- contributes to its distinct chemical and biological properties .
特性
CAS番号 |
21075-41-2 |
|---|---|
分子式 |
C24H17N |
分子量 |
319.4 g/mol |
IUPAC名 |
7-methyl-9-phenylbenzo[c]acridine |
InChI |
InChI=1S/C24H17N/c1-16-20-13-11-18-9-5-6-10-21(18)24(20)25-23-14-12-19(15-22(16)23)17-7-3-2-4-8-17/h2-15H,1H3 |
InChIキー |
VRUNPUJKTLIJGU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


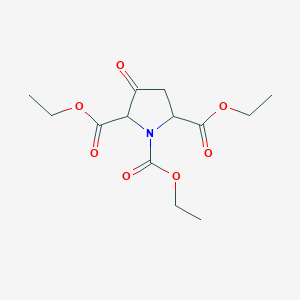


![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)
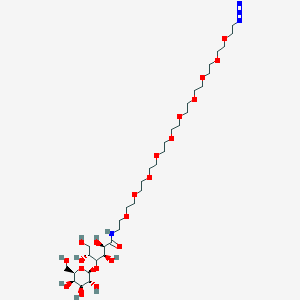
![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
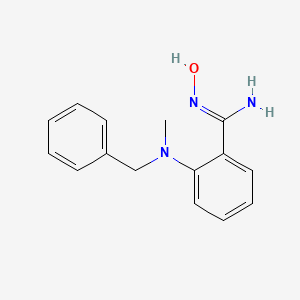
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
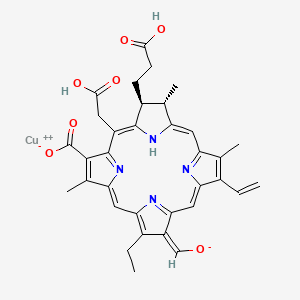
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
